molecular formula C16H12O2 B15074252 1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- CAS No. 32740-61-7

1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro-

Cat. No.: B15074252
CAS No.: 32740-61-7
M. Wt: 236.26 g/mol
InChI Key: MDJZPMOKQTXXEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- typically involves the Diels-Alder reaction of anthracene with ethylene. This reaction forms the ethano-bridged structure, which can then be further functionalized through various chemical reactions . The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions include various substituted anthracenes, quinones, and diols. These products can be further utilized in the synthesis of more complex organic molecules .

Mechanism of Action

The mechanism of action of 1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- involves its ability to participate in various chemical reactions due to its unique structural properties. The ethano-bridge and dione groups provide reactive sites for oxidation, reduction, and substitution reactions. These reactions enable the compound to interact with molecular targets and pathways in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Ethanoanthracene-9,10-dione, 1,4-dihydro- is unique due to its combination of the ethano-bridge and dione groups, which confer specific reactivity and structural properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials for advanced applications .

Properties

CAS No.

32740-61-7

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),4,6,8,13-pentaene-3,10-dione

InChI

InChI=1S/C16H12O2/c17-15-11-3-1-2-4-12(11)16(18)14-10-7-5-9(6-8-10)13(14)15/h1-5,7,9-10H,6,8H2

InChI Key

MDJZPMOKQTXXEH-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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